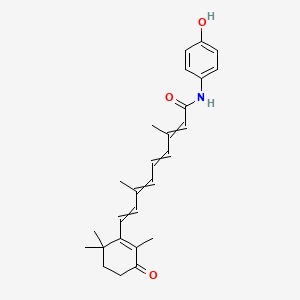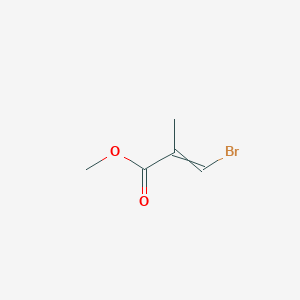![molecular formula C26H26N2O7 B15157310 2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosyl-L-tyrosine, is a dipeptide compound composed of two tyrosine amino acids linked by a peptide bond. The compound is often used in peptide synthesis and research due to its protective group, which helps in the selective modification of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first tyrosine residue to a solid resin, followed by the sequential addition of the second tyrosine residue. The protective group, N-Carbobenzyloxy (Cbz), is introduced to protect the amino group of the tyrosine residues during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Tyr-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic hydroxyl groups
Substitution: Alkylated tyrosine derivatives
Aplicaciones Científicas De Investigación
Z-Tyr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and bioconjugates
Mecanismo De Acción
The mechanism of action of Z-Tyr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl groups of the tyrosine residues play a crucial role in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-serine (Z-Tyr-Ser-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH)
Uniqueness
Z-Tyr-Tyr-OH is unique due to its dipeptide structure, which allows for more complex interactions and applications compared to single amino acid derivatives. The presence of two tyrosine residues enhances its ability to participate in various chemical reactions and biological processes, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C26H26N2O7 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33) |
Clave InChI |
IDAUTLPLQAQNMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)



azanium](/img/structure/B15157259.png)
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)



![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)

![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)

